molecular formula C15H14BrN3O3 B5487465 N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide

N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide

Cat. No. B5487465
M. Wt: 364.19 g/mol
InChI Key: MRBCUNISDLNUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(4-bromophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide, commonly known as BPP, is a synthetic compound that has been recently developed for research purposes. BPP has been shown to have potential applications in the field of drug development due to its unique chemical structure and mechanism of action.

Mechanism of Action

BPP inhibits the activity of PKC by binding to its regulatory domain, preventing its activation. This leads to a decrease in the downstream signaling pathways that are involved in various cellular processes. BPP has been found to be more selective towards PKC compared to other protein kinases, making it a promising drug candidate.
Biochemical and Physiological Effects:
BPP has been shown to have anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. It has also been found to inhibit the growth of cancer cells and induce apoptosis. BPP has been shown to have a low toxicity profile, making it a promising drug candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of using BPP in lab experiments is its specificity towards PKC, which allows for targeted inhibition of its activity. However, one limitation is that the synthesis method of BPP is complex and requires specialized equipment and expertise. Another limitation is that further studies are needed to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for further research on BPP. One direction is to investigate its potential as a drug candidate for the treatment of cancer and inflammation. Another direction is to study its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to determine its pharmacokinetics and toxicity profile in vivo.

Synthesis Methods

BPP can be synthesized through a two-step process. The first step involves the reaction of 4-bromophenol with 2-bromo-1-(pyridin-4-yl)ethanone in the presence of a base to form a bromophenyl ketone intermediate. The second step involves the reaction of the bromophenyl ketone intermediate with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of a base to form BPP.

Scientific Research Applications

BPP has been shown to have potential applications in the field of drug development. It has been found to inhibit the activity of a protein called protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC has been implicated in several diseases such as cancer, diabetes, and Alzheimer's disease, making it an attractive target for drug development. BPP has also been shown to have anti-inflammatory and anti-tumor properties, further increasing its potential as a drug candidate.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-bromophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3/c1-10(21-13-4-2-12(16)3-5-13)15(20)22-19-14(17)11-6-8-18-9-7-11/h2-10H,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBCUNISDLNUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON=C(C1=CC=NC=C1)N)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O/N=C(/C1=CC=NC=C1)\N)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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